
5-methyl-N-(4-((4-(N-(thiazol-2-yl)sulfamoyl)phenyl)carbamoyl)oxazol-2-yl)isoxazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-methyl-N-(4-((4-(N-(thiazol-2-yl)sulfamoyl)phenyl)carbamoyl)oxazol-2-yl)isoxazole-3-carboxamide is a useful research compound. Its molecular formula is C18H14N6O6S2 and its molecular weight is 474.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of complex molecules often involves the formation of intermediate compounds with specific functionalities. For example, research by Jenny and Heimgartner (1989) demonstrated the formation of methyl 5,6-dihydro-l, 3(4H)-thiazine-4-carboxylates from 4-allyl-l, 3-thiazol-5(4H)-ones, highlighting the versatility of thiazole derivatives in chemical synthesis Jenny & Heimgartner, 1989. This process underscores the potential for creating diverse compounds with unique properties by manipulating thiazole and isoxazole moieties.
Biological Activities and Applications
Compounds containing isoxazole and sulfonamide groups have been studied for their inhibitory activities against various enzymes, demonstrating significant potential in medicinal chemistry. For instance, Altug et al. (2017) synthesized benzenesulfonamide-containing isoxazole compounds that exhibited potent inhibitory properties against carbonic anhydrase II and VII, enzymes relevant in glaucoma and neuropathic pain treatment Altug et al., 2017. These findings suggest that our compound of interest could be explored for similar biological activities, contributing to the development of new therapeutic agents.
Potential Antitumor Applications
The structural complexity of molecules like "5-methyl-N-(4-((4-(N-(thiazol-2-yl)sulfamoyl)phenyl)carbamoyl)oxazol-2-yl)isoxazole-3-carboxamide" lends them to investigations in antitumor research. Stevens et al. (1984) reported on the antitumor properties of imidazotetrazines, which, like our compound, involve complex heterocyclic structures. Their work on the synthesis and chemistry of novel broad-spectrum antitumor agents highlights the potential for compounds with similar frameworks to contribute to cancer treatment Stevens et al., 1984.
Mechanism of Action
Target of action
Oxazoles and thiazoles are important classes of heterocyclic compounds that are found in many biologically active molecules . They have been associated with a variety of biological activities such as antibacterial, antifungal, antiviral, anti-inflammatory, anticancer, antitubercular, and antioxidant .
Mode of action
The mode of action of oxazoles and thiazoles can vary greatly depending on their specific structures and the biological targets they interact with. For instance, some thiazole derivatives have been shown to have antihyperalgesic effects, possibly by modulating proinflammatory cytokines and the catecholaminergic and serotonergic pathways .
Biochemical pathways
Oxazoles and thiazoles can affect a wide range of biochemical pathways. For example, thiazole is a component of Vitamin B1 (thiamine), which plays a crucial role in energy metabolism and the synthesis of neurotransmitters .
Result of action
The molecular and cellular effects of oxazoles and thiazoles can include changes in cell signaling, gene expression, and enzymatic activity, among others. These changes can lead to various physiological effects, such as the relief of pain or inflammation, the inhibition of microbial growth, or the killing of cancer cells .
Biochemical Analysis
Biochemical Properties
2-(5-methyl-1,2-oxazole-3-amido)-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}-1,3-oxazole-4-carboxamide: plays a significant role in biochemical reactions due to its interaction with various enzymes and proteins. The compound’s oxazole and thiazole rings are known to interact with enzymes involved in oxidative stress responses and metabolic pathways. For instance, the thiazole ring can interact with enzymes like thiamine pyrophosphate-dependent enzymes, which are crucial in carbohydrate metabolism . Additionally, the compound’s sulfamoyl group may inhibit certain enzymes by mimicking the structure of natural substrates, leading to competitive inhibition.
Cellular Effects
2-(5-methyl-1,2-oxazole-3-amido)-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}-1,3-oxazole-4-carboxamide: influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound has been observed to modulate signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell growth and differentiation. It can also affect gene expression by interacting with transcription factors and altering the transcriptional activity of specific genes. Furthermore, the compound’s impact on cellular metabolism includes the inhibition of key metabolic enzymes, leading to altered metabolic flux and energy production .
Molecular Mechanism
The molecular mechanism of 2-(5-methyl-1,2-oxazole-3-amido)-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}-1,3-oxazole-4-carboxamide involves its binding interactions with biomolecules and enzyme inhibition. The compound’s oxazole and thiazole rings can form hydrogen bonds and hydrophobic interactions with the active sites of enzymes, leading to inhibition or activation. For example, the compound may inhibit enzymes involved in DNA replication and repair, thereby exerting its anticancer effects. Additionally, the sulfamoyl group can mimic the structure of natural substrates, leading to competitive inhibition of enzymes involved in metabolic pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(5-methyl-1,2-oxazole-3-amido)-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}-1,3-oxazole-4-carboxamide change over time due to its stability and degradation. The compound is relatively stable under physiological conditions, but it can degrade over time, leading to reduced efficacy. Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of metabolic enzymes and altered gene expression. The degradation products may also have biological activity, which needs to be considered in long-term studies .
Dosage Effects in Animal Models
The effects of 2-(5-methyl-1,2-oxazole-3-amido)-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}-1,3-oxazole-4-carboxamide vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects such as antimicrobial and anti-inflammatory activities. At higher doses, toxic or adverse effects may be observed, including hepatotoxicity and nephrotoxicity. Threshold effects have been noted, where the compound’s efficacy plateaus beyond a certain dosage, indicating a saturation of its target enzymes or receptors .
Metabolic Pathways
2-(5-methyl-1,2-oxazole-3-amido)-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}-1,3-oxazole-4-carboxamide: is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound can inhibit enzymes involved in the tricarboxylic acid cycle, leading to altered levels of metabolites such as citrate and succinate. Additionally, the compound’s interaction with thiamine pyrophosphate-dependent enzymes affects carbohydrate metabolism, leading to changes in glucose and pyruvate levels .
Transport and Distribution
Within cells and tissues, 2-(5-methyl-1,2-oxazole-3-amido)-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}-1,3-oxazole-4-carboxamide is transported and distributed through interactions with transporters and binding proteins. The compound can be taken up by cells via active transport mechanisms and distributed to various cellular compartments. Its localization and accumulation are influenced by its chemical structure, including the presence of hydrophobic and hydrophilic regions .
Subcellular Localization
The subcellular localization of 2-(5-methyl-1,2-oxazole-3-amido)-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}-1,3-oxazole-4-carboxamide affects its activity and function. The compound can be targeted to specific compartments or organelles through post-translational modifications and targeting signals. For example, the compound may localize to the mitochondria, where it can inhibit enzymes involved in oxidative phosphorylation. Additionally, the compound’s interaction with nuclear proteins can influence gene expression and DNA repair processes .
Properties
IUPAC Name |
5-methyl-N-[4-[[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]carbamoyl]-1,3-oxazol-2-yl]-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N6O6S2/c1-10-8-13(23-30-10)15(25)22-17-21-14(9-29-17)16(26)20-11-2-4-12(5-3-11)32(27,28)24-18-19-6-7-31-18/h2-9H,1H3,(H,19,24)(H,20,26)(H,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDTRJBALRQDPES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC2=NC(=CO2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N6O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(3-cyano-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide hydrochloride](/img/structure/B2614292.png)
![7-(2,5-Dimethoxyphenyl)-2-(3,4-dimethoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2614294.png)
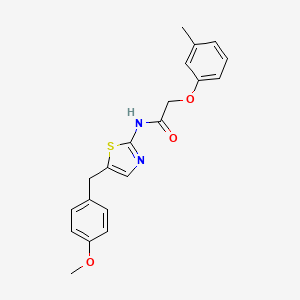
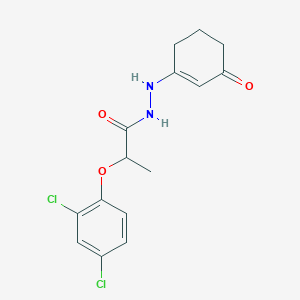
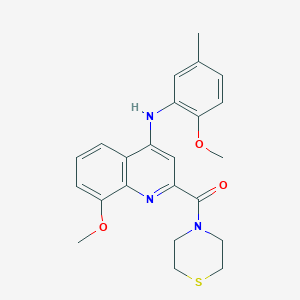
![1-(2,4-dimethylphenyl)-N-(diphenylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2614299.png)

![5-Methyl-2-[(1-methylpyrrolidin-3-yl)oxy]pyridine](/img/structure/B2614302.png)
![1-((4-fluorobenzyl)thio)-4-(thiophen-2-ylmethyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2614305.png)

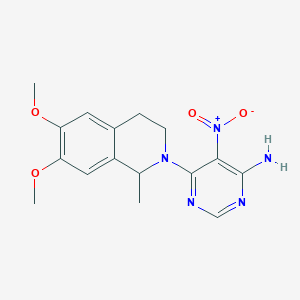
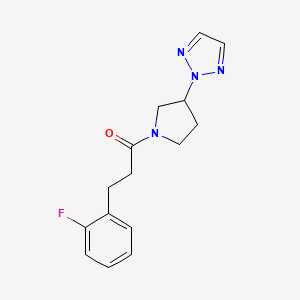

![N-(2-methylcyclohexyl)-4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}benzamide](/img/structure/B2614315.png)
